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Introduction
Cycloviolacin O2 (CyO2) is a member of the cyclotide family, a group of macrocyclic plant-

derived peptides renowned for their exceptional stability and diverse biological activities.[1]

Isolated from plants such as Viola odorata, Viola biflora, and Pigea enneasperma, CyO2 has

garnered significant interest for its potent cytotoxic, antimicrobial, and antitumor properties.[2]

[3][4][5] This guide provides an in-depth analysis of the primary structure and amino acid

sequence of Cycloviolacin O2, detailing the experimental methodologies used for its

characterization and presenting key structural data. Its unique architecture, featuring a head-to-

tail cyclized backbone and a knotted arrangement of three disulfide bonds, underpins its

remarkable resistance to thermal, chemical, and enzymatic degradation.[1]

Primary Structure and Amino Acid Sequence
Cycloviolacin O2 is a 30-residue peptide.[2][3][4] Its defining feature is the cyclic cystine knot

(CCK) motif, formed by a head-to-tail peptide bond and three interlocking disulfide bridges.[1]

This structure confers extraordinary stability to the molecule. The specific disulfide bond

connectivity is Cys(I)-Cys(IV), Cys(II)-Cys(V), and Cys(III)-Cys(VI).[3]
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The amino acid sequence of Cycloviolacin O2, as documented in the UniProt database

(Accession: P58434), is:

Sequence:GVCIPKIKESCFAIPCKKSDGKLPCNKNG

This sequence reveals the six conserved cysteine residues that form the characteristic cystine

knot. The peptide backbone is cyclized via a peptide bond between the N-terminal glycine (Gly)

and the C-terminal asparagine (Asn).[3]

Quantitative Structural Data
The fundamental physicochemical properties of Cycloviolacin O2 have been determined

through various analytical techniques, primarily solution NMR and mass spectrometry.

Property Value Data Source(s)

Residue Count 30 UniProt, RCSB PDB[1][2]

Total Structure Weight 3.17 kDa RCSB PDB[1]

Atom Count 215 RCSB PDB[1]

Disulfide Bonds 3 UniProt, RCSB PDB[1][3]

Backbone Topology Head-to-Tail Cyclic UniProt, RCSB PDB[1][3]

Experimental Protocols for Structural
Characterization
The elucidation of Cycloviolacin O2's primary and tertiary structure involves a multi-step

experimental workflow, from isolation to high-resolution structural analysis.

Isolation and Purification
Cyclotides like CyO2 are typically extracted from plant material using hydro-alcoholic solutions

(e.g., 60% aqueous methanol). The crude extract undergoes liquid-liquid extraction to remove

lipids and other non-polar compounds. The final purification of CyO2 is achieved using

reversed-phase high-performance liquid chromatography (RP-HPLC), which separates

peptides based on their hydrophobicity.
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Primary Sequence Determination: Mass Spectrometry
Tandem mass spectrometry (MS/MS) is the principal technique for sequencing cyclotides.[6][7]

Due to the cyclic and knotted nature of CyO2, direct fragmentation is inefficient.[6] The

protocol, therefore, requires linearization of the peptide.

Methodology:

Reduction and Alkylation: The three disulfide bonds are first reduced using a reducing agent

like dithiothreitol (DTT). The resulting free thiol groups on the cysteine residues are then

alkylated (e.g., S-carbamidomethylated with iodoacetamide) to prevent re-oxidation. This

step is crucial as it "unknots" the structure.

Proteolytic Digestion: To linearize the cyclic backbone, the peptide is subjected to enzymatic

digestion. An endoproteinase such as Glu-C, which cleaves C-terminal to glutamic acid

residues, is often used, as a conserved glutamic acid is a common feature in cyclotides.[6]

MS/MS Analysis: The linearized peptide fragments are then introduced into a mass

spectrometer. Collision-induced dissociation (CAD) is applied, which breaks the peptide

bonds at predictable locations.[8]

Sequence Assembly: By analyzing the mass-to-charge (m/z) ratios of the resulting fragment

ions (typically b- and y-ions), the amino acid sequence can be reconstructed de novo.[6]

Three-Dimensional Structure Determination: Solution
NMR
The high-resolution 3D structure of Cycloviolacin O2 was determined using solution-state

Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This technique is well-suited for small,

stable proteins like cyclotides and avoids the challenges of crystallization.[9]

Methodology:

Sample Preparation: A concentrated, highly pure sample of CyO2 is dissolved in a suitable

buffer system (e.g., H₂O/D₂O mixture).
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NMR Data Acquisition: A series of multi-dimensional NMR experiments are performed. These

typically include:

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): To measure through-space proton-

proton distances (typically < 5 Å), which provides crucial distance restraints for structure

calculation.

Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms

within the peptide sequence.

Structure Calculation: The experimental distance restraints from NOESY spectra, along with

dihedral angle restraints, are used as input for structure calculation algorithms (e.g.,

simulated annealing).[1]

Structure Refinement and Validation: A final ensemble of the 20-50 lowest-energy structures

is generated and validated for stereochemical quality and agreement with the experimental

data.[1]

Visualizations
Experimental Workflow for Primary Structure
Elucidation
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Caption: Workflow for the isolation and sequencing of Cycloviolacin O2.
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Schematic of the Cyclic Cystine Knot (CCK) Motif
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Caption: The cyclic cystine knot motif of Cycloviolacin O2.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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